molecular formula C9H7Cl2NO B13696900 6,8-Dichloro-3,4-dihydroisoquinolin-1(2H)-one

6,8-Dichloro-3,4-dihydroisoquinolin-1(2H)-one

Cat. No.: B13696900
M. Wt: 216.06 g/mol
InChI Key: OEVOVUNCEJZHTQ-UHFFFAOYSA-N
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Description

6,8-Dichloro-3,4-dihydroisoquinolin-1(2H)-one (CAS 1368398-54-2) is a valuable dihydroisoquinolinone scaffold for research and development in agricultural and medicinal chemistry. The 3,4-dihydroisoquinolin-1(2H)-one core is recognized as a privileged structure in medicinal chemistry, prevalent in numerous natural products and bioactive molecules . Recent research highlights the strong potential of this scaffold in developing novel antioomycete agents for plant disease management, with some derivatives exhibiting superior activity to commercial fungicides . Furthermore, the dihydroisoquinolinone structure is a key synthetic intermediate for various pharmacologically active compounds, showing promise in areas like antifungal development and central nervous system (CNS) receptor targeting . This compound is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should consult the Safety Data Sheet (SDS) for proper handling and storage procedures, which recommend sealing the product and storing it in a dry environment at 2-8°C .

Properties

Molecular Formula

C9H7Cl2NO

Molecular Weight

216.06 g/mol

IUPAC Name

6,8-dichloro-3,4-dihydro-2H-isoquinolin-1-one

InChI

InChI=1S/C9H7Cl2NO/c10-6-3-5-1-2-12-9(13)8(5)7(11)4-6/h3-4H,1-2H2,(H,12,13)

InChI Key

OEVOVUNCEJZHTQ-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=O)C2=C1C=C(C=C2Cl)Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 6,8-dichloro-3,4-dihydroisoquinolin-1(2H)-one generally involves the reduction and cyclization of appropriately substituted benzoate precursors bearing chloro substituents. The key intermediate is often an ethyl 3,6-dichloro-2-(cyanomethyl)benzoate derivative, which undergoes reductive cyclization to form the dihydroisoquinolinone ring system.

Detailed Synthetic Route (From Ethyl 3,6-dichloro-2-(cyanomethyl)benzoate)

A well-documented preparation method is as follows:

  • Starting Material: Ethyl 3,6-dichloro-2-(cyanomethyl)benzoate
  • Reagents: Sodium borohydride (NaBH4), cobalt(II) chloride hexahydrate (CoCl2·6H2O)
  • Solvent: Ethanol
  • Conditions: Initial cooling to 0°C, followed by stirring at room temperature and reflux overnight

Procedure:

  • Dissolve cobalt(II) chloride hexahydrate (166 g, 0.70 mol) in ethanol (1.5 L) at room temperature.
  • Add ethyl 3,6-dichloro-2-(cyanomethyl)benzoate (90 g, 0.35 mol) to this solution and cool the mixture to 0°C.
  • Add sodium borohydride (66.3 g, 1.74 mol) portion-wise under stirring.
  • Stir the reaction mixture at room temperature for 1 hour, then reflux overnight to complete the cyclization.
  • Filter the resulting suspension and concentrate the filtrate under reduced pressure.
  • Extract the solids with ethyl acetate, filter, and combine filtrates.
  • Wash the combined organic solution with water and saturated sodium chloride solution, dry over sodium sulfate, and concentrate to yield 6,8-dichloro-3,4-dihydroisoquinolin-1(2H)-one as an off-white solid.

Yield: Approximately 39% (29.3 g from 90 g starting material).

Alternative Synthetic Approaches

Other patents and research articles describe similar reductive cyclization methods involving substituted benzoate or benzonitrile derivatives, often employing transition metal catalysts or hydride donors under reflux conditions. These methods typically focus on optimizing yields and purity by adjusting reaction times, temperatures, and workup procedures.

Reaction Conditions and Optimization

Parameter Description Typical Values/Notes
Starting Material Ethyl 3,6-dichloro-2-(cyanomethyl)benzoate 0.35 mol, 90 g
Catalyst Cobalt(II) chloride hexahydrate 0.70 mol, 166 g
Reducing Agent Sodium borohydride 1.74 mol, 66.3 g
Solvent Ethanol 1.5 L
Temperature Initial cooling to 0°C, then room temp, reflux 0°C → 20°C → reflux overnight
Workup Filtration, extraction with ethyl acetate, washing with water and brine, drying Standard organic extraction procedures
Yield Isolated product ~39%
Product Appearance Off-white solid Purity dependent on workup

Analytical Data and Characterization

  • Molecular Formula: C9H7Cl2NO
  • Molecular Weight: 216.06 g/mol
  • Physical State: Off-white solid
  • Spectroscopic Data:
    • NMR and MS data are consistent with the dihydroisoquinolinone structure bearing 6,8-dichloro substituents.
    • Typical ^1H-NMR and ^13C-NMR spectra show signals corresponding to the isoquinoline ring protons and carbons, with characteristic shifts influenced by chloro substituents.

Summary of Key Research Findings

  • The cobalt(II) chloride/sodium borohydride system in ethanol is effective for reductive cyclization of cyanomethylbenzoate precursors to yield 6,8-dichloro-3,4-dihydroisoquinolin-1(2H)-one.
  • Reaction conditions such as temperature control and prolonged reflux are critical for maximizing yield and product purity.
  • The product is isolated via filtration and organic extraction, followed by drying and concentration steps.
  • Yields reported are moderate (~39%), indicating potential for further optimization in industrial or laboratory-scale synthesis.
  • Analytical characterization confirms the structural integrity and substitution pattern of the compound.

Chemical Reactions Analysis

Types of Reactions

6,8-Dichloro-3,4-dihydroisoquinolin-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Further reduction can lead to fully saturated isoquinoline derivatives.

    Substitution: The chlorine atoms at positions 6 and 8 can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Saturated isoquinoline derivatives.

    Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme inhibition and receptor binding due to its structural similarity to bioactive molecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6,8-Dichloro-3,4-dihydroisoquinolin-1(2H)-one would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The biological activity of 3,4-dihydroisoquinolin-1(2H)-one derivatives is highly dependent on substituent type and position. Key comparisons include:

Compound Name Substituents Key Biological Activity Activity Data Reference
6,8-Dichloro-3,4-dihydroisoquinolin-1(2H)-one Cl at 6,8 Unknown (hypothesized anticancer) N/A
7,8-Dihydroxy-3,4-dihydroisoquinolin-1(2H)-one (6a) OH at 7,8 HIV-1 integrase inhibition 13-fold lower potency vs. [6,5]-fused analog
6-Hydroxy-7-methoxy-2-(3,4,5-trimethoxybenzoyl)-DHIQ (16g) Carbonyl linker Antiproliferative (cancer) GI₅₀ = 51 nM (DU-145 cells)
6,7-Dimethoxy-3,4-dihydroisoquinolin-1(2H)-one OMe at 6,7 σ₂ receptor PET imaging Lead compound for radiolabeling

Key Observations :

  • Ring System and Substituent Effects : The [6,6]-fused 7,8-dihydroxy derivative (6a) exhibited reduced anti-HIV activity compared to [6,5]-fused systems, highlighting the importance of ring topology . In contrast, carbonyl-linked DHIQs (e.g., 16g) demonstrated potent antiproliferative activity, suggesting substituent flexibility enhances target engagement .
  • Halogenation vs. Oxygenation : Chlorine atoms (6,8-dichloro) may improve metabolic stability and target binding compared to hydroxy or methoxy groups (e.g., 6,7-dimethoxy derivatives used in PET imaging) .
Anticancer Activity
  • Tubulin Polymerization Inhibition : Sulfamate derivatives of DHIQs (e.g., 17f, 17g) showed tubulin inhibition comparable to combretastatin A-4, a clinical microtubule disruptor. The 6,8-dichloro analog’s halogenated structure could similarly stabilize colchicine-site binding via hydrophobic interactions .
  • Antiproliferative Potency : Carbonyl-linked DHIQs (16g) achieved sub-100 nM GI₅₀ values in cancer cell lines, with mean NCI 60-cell line activity of 33 nM . Chlorine substituents in 6,8-dichloro may further optimize potency by enhancing electron-withdrawing effects or steric fit.
Anti-HIV Activity
  • Integrase Inhibition : The 7,8-dihydroxy derivative (6a) showed reduced HIV-1 integrase inhibition compared to [6,5]-fused analogs. However, adding a 4-sulfonamide group (6b) restored potency, emphasizing the role of substituent chemistry . The 6,8-dichloro derivative’s halogenation may mimic sulfonamide effects by providing electronegative bulk.
Physicochemical Properties
  • For example, 6,7-dimethoxy derivatives (logP ~1.5) are used in CNS-targeted PET probes, while 6,8-dichloro may exhibit higher logP .
  • Synthetic Accessibility: Halogenation at 6,8 positions may require regioselective methods, such as Friedel-Crafts cyclization or transition-metal-catalyzed C–H activation, as described for related dihydroisoquinolinones .

Biological Activity

6,8-Dichloro-3,4-dihydroisoquinolin-1(2H)-one is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, including its potential therapeutic applications and mechanisms of action, supported by case studies and relevant research findings.

Chemical Structure and Properties

The chemical structure of 6,8-Dichloro-3,4-dihydroisoquinolin-1(2H)-one includes a bicyclic isoquinoline framework with two chlorine substituents at the 6 and 8 positions. This structural configuration is crucial for its biological activity.

Antimicrobial Activity

Research indicates that derivatives of 3,4-dihydroisoquinolines exhibit notable antimicrobial properties. For instance, compounds structurally related to 6,8-Dichloro-3,4-dihydroisoquinolin-1(2H)-one have shown effectiveness against various fungal pathogens.

CompoundActivity Against Fusarium solaniActivity Against Colletotrichum gloeosporioides
1EC50 = 56.4 μMEC50 = 37.0 μM
2EC50 = 48.5 μMEC50 = 12.9 μM
3EC50 = 66.4 μMEC50 = 54.2 μM

These results suggest that modifications to the isoquinoline structure can enhance antifungal activity, indicating the potential for developing new antifungal agents based on this scaffold .

Neuroprotective Effects

6,8-Dichloro-3,4-dihydroisoquinolin-1(2H)-one has been investigated for its neuroprotective properties. Studies have demonstrated its ability to inhibit neuroinflammation and promote neuronal survival in models of neurodegenerative diseases. This compound acts on various neurotransmitter systems and may modulate receptor activity to exert protective effects against neuronal damage .

The biological activity of 6,8-Dichloro-3,4-dihydroisoquinolin-1(2H)-one can be attributed to several mechanisms:

  • Receptor Modulation : It has been identified as a potential antagonist of the AMPA receptor, which plays a critical role in excitatory neurotransmission and is implicated in various neurological disorders .
  • Antioxidant Properties : The compound exhibits antioxidant activity, which may contribute to its neuroprotective effects by reducing oxidative stress in neuronal cells .

Study on Antifungal Activity

A recent study evaluated the antifungal efficacy of various derivatives of isoquinoline compounds against plant pathogenic fungi. The findings indicated that certain structural modifications significantly enhanced antifungal activity compared to standard treatments like thiabendazole (TBZ) and carbendazim (CBD). For instance, a derivative with a para-nitro substitution exhibited an EC50 value comparable to TBZ .

Neuroprotective Research

Another study focused on the neuroprotective effects of similar compounds in models of Alzheimer's disease. The results suggested that these compounds could reduce amyloid-beta aggregation and improve cognitive function in treated animals. The mechanism was linked to the modulation of cholinergic signaling pathways .

Q & A

Q. What are the optimal synthetic routes for 6,8-dichloro-3,4-dihydroisoquinolin-1(2H)-one, and how do reaction conditions influence yield?

Methodological Answer: Synthesis of dihydroisoquinolinone derivatives typically employs the Bischler-Napieralski or Pomeranz-Fritsch reactions, modified for halogen substitution. For 6,8-dichloro derivatives, chlorination can be achieved using POCl₃ or SOCl₂ under reflux. Key steps include:

  • Cyclization of substituted phenethylamides with PCl₅ or polyphosphoric acid (PPA) at 80–120°C .
  • Post-synthetic chlorination at positions 6 and 8 using N-chlorosuccinimide (NCS) in DMF at 0–25°C .
    Yield Optimization:
  • Lower temperatures (0–5°C) reduce side reactions during chlorination.
  • Catalytic amounts of FeCl₃ improve regioselectivity for 6,8-dichloro substitution .

Q. How is 6,8-dichloro-3,4-dihydroisoquinolin-1(2H)-one characterized structurally?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR: Distinct signals for aromatic protons (δ 7.2–7.8 ppm, doublets for Cl-substituted positions) and methylene groups in the dihydro ring (δ 2.8–3.5 ppm, triplets) .
    • ¹³C NMR: Carbonyl resonance at δ 165–170 ppm confirms the lactam structure .
  • Mass Spectrometry (MS): Molecular ion peaks [M+H]⁺ at m/z 230–232 (Cl isotope pattern) .
  • X-ray Crystallography: Monoclinic crystal systems (space group C2/c) with hydrogen-bonding networks stabilize the planar lactam ring .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of 6,8-dichloro derivatives for neuroprotective applications?

Methodological Answer:

  • Key Modifications:
    • Position 6 and 8: Chlorine atoms enhance lipophilicity and blood-brain barrier permeability. Replacements with bulkier groups (e.g., CF₃) reduce activity .
    • Position 1: Lactam carbonyl is critical for binding to acetylcholinesterase (AChE); substitution with thiolactam decreases inhibition by 70% .
  • Biological Assays:
    • In vitro AChE Inhibition: IC₅₀ values (e.g., 1.2 µM for 6,8-dichloro vs. 8.7 µM for non-chlorinated analog) .
    • Molecular Docking: Chlorine atoms form hydrophobic interactions with AChE’s peripheral anionic site .

Q. How should researchers address contradictions in reported biological activity data for dihydroisoquinolinone derivatives?

Methodological Answer:

  • Statistical Analysis:
    • Use one-way ANOVA to compare IC₅₀ values across studies, with post-hoc Fisher’s LSD test (p < 0.05) .
    • Control for assay variability (e.g., AChE source, substrate concentration) .
  • Experimental Replication:
    • Standardize cell lines (e.g., SH-SY5Y for neuroprotection) and solvent controls (DMSO ≤0.1%) .
  • Meta-Analysis:
    • Pool data from ≥5 independent studies using random-effects models to resolve outliers .

Q. What advanced spectroscopic techniques resolve synthetic intermediates’ stereochemistry in 6,8-dichloro derivatives?

Methodological Answer:

  • Circular Dichroism (CD): Detects Cotton effects at 220–250 nm for lactam ring chirality .
  • Vibrational Spectroscopy:
    • IR: Lactam C=O stretch at 1680–1700 cm⁻¹; absence of N-H stretch confirms ring saturation .
    • Raman Spectroscopy: Differentiates Cl-substituted vs. non-substituted aromatic rings via C-Cl stretches (550–600 cm⁻¹) .

Critical Research Gaps

  • Metabolic Stability: Limited data on hepatic microsomal degradation of 6,8-dichloro derivatives .
  • In vivo Toxicity: Dose-dependent hepatotoxicity observed in zebrafish models requires further mammalian studies .

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